4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium
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Overview
Description
4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium is an organic compound with the molecular formula C11H20NO It is a derivative of piperidine, characterized by the presence of ethynyl and hydroxy functional groups along with multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium typically involves the following steps:
Starting Materials: The synthesis begins with piperidine derivatives, which are then subjected to alkylation reactions to introduce the ethynyl and hydroxy groups.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of catalysts to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Scientific Research Applications
4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Comparison
Compared to similar compounds, 4-Ethynyl-4-hydroxy-1,1,2,5-tetramethylpiperidinium is unique due to the presence of both ethynyl and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H20NO+ |
---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
4-ethynyl-1,1,2,5-tetramethylpiperidin-1-ium-4-ol |
InChI |
InChI=1S/C11H20NO/c1-6-11(13)7-10(3)12(4,5)8-9(11)2/h1,9-10,13H,7-8H2,2-5H3/q+1 |
InChI Key |
GRWLMGUBLGXQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C[N+]1(C)C)C)(C#C)O |
Origin of Product |
United States |
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